2-Acetamido-2-deoxy-L-mannopyranose
Overview
Description
Synthesis Analysis
The synthesis of 2-acetamido-2-deoxy-D-mannose derivatives has been improved by the addition of Ni2+ ions to the epimerization system of the corresponding D-glucose . Various derivatives have been synthesized, including N-glycosides and p-nitrophenyl glycosides. Additionally, the synthesis of oligosaccharides containing the 2-acetamido-2-deoxy-beta-D-glucopyranosyl unit has been achieved using a common glycosyl donor, which is essential for the structure determination of glycopeptides . Other methods include the use of acidic ion-exchange resin as a catalyst for glycosylation and the stepwise inversion of the bis(triflate) derivative of β-D-galactoside to construct β-D-mannosidic units .
Molecular Structure Analysis
The molecular structure of 2-acetamido-2-deoxy-D-mannose derivatives has been characterized using various techniques, including NMR spectroscopy and X-ray analysis . The crystal structure of related compounds has been determined, providing insights into the valence bond angles, torsion angles, and bond lengths, especially in the N-acetyl side chains and glycosidic linkages .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-acetamido-2-deoxy-D-mannose derivatives include glycosidation, benzylidenation, acetylation, oxidation, and periodate oxidation . These reactions lead to the formation of various functional groups and linkages that are significant in the synthesis of complex oligosaccharides and glycoconjugates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetamido-2-deoxy-D-mannose derivatives are influenced by the protective groups and the stereochemistry of the glycosidic bonds. The protective groups, such as O-acetyl and O-benzyl, are crucial for the stability and reactivity of the compounds during synthesis . The stereochemistry of the glycosidic bonds affects the overall shape and reactivity of the oligosaccharides, which is important for their biological function .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-Acetamido-2-deoxy-L-mannopyranose has been utilized in various chemical syntheses and structural analyses. For instance, Petrović et al. (2006) studied the synthesis of acylated methyl 2-acetamido-2-deoxy-α-D-mannopyranosides, demonstrating the compound's utility in creating glycoside derivatives through glycosylation reactions and selective pivaloylations (Petrović et al., 2006). Similarly, Yoshimura et al. (1972) improved the preparation of 2-acetamido-2-deoxy-D-mannose by epimerization of D-glucose and synthesized several derivatives, highlighting the compound's versatility in creating various chemical structures (Yoshimura et al., 1972).
Polysaccharide Analysis
Bundle et al. (1974) utilized carbon 13 nuclear magnetic resonance for analyzing phosphorylated acetamidohexose-containing meningococcal polysaccharides. This study revealed the structure and conformation of bacterial polysaccharides, demonstrating the compound's importance in biomedical research, particularly in understanding the structure of complex biological molecules (Bundle et al., 1974).
Glycopolymer Synthesis
In the field of polymer chemistry, Akai et al. (2001) synthesized new styryl monomers containing β-D-mannopyranose and 2-acetamido-2-deoxy-β-D-mannopyranose. These glycopolymers demonstrated potential as inhibitors resistant to exo-α-mannosidase digestion, indicating the compound's potential in creating novel materials with specific biological interactions (Akai et al., 2001).
Conformational and Optical Studies
Beychok et al. (1971) investigated the optical rotatory dispersion and circular dichroism spectra of 2-acetamido-2-deoxy-D-mannopyranosides. This study provided insights into the optical activity and conformation of carbohydrates, illustrating the compound's role in advancing the understanding of molecular properties in the field of stereochemistry (Beychok et al., 1971).
Glycosylation Techniques
Pavliak et al. (1991) discussed the chemical syntheses of model compounds related to biologically important glycoconjugates using 2-acetamido-2-deoxy-D-glucopyranose. Their work on glycosyl donors derived from this compound showed its significance in the stereoselective synthesis of aminosugars, which are crucial for understanding and synthesizing complex biological molecules (Pavliak et al., 1991).
properties
IUPAC Name |
N-[(3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-NHLUQKHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-deoxy-L-mannopyranose |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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